Cas no 19993-50-1 (2-(Bromomethyl)-3-nitropyridine hydrobromide)

2-(Bromomethyl)-3-nitropyridine hydrobromide is a brominated pyridine derivative commonly utilized as a versatile intermediate in organic synthesis. The presence of both bromomethyl and nitro functional groups enhances its reactivity, making it valuable for nucleophilic substitution and further functionalization reactions. Its hydrobromide salt form improves stability and handling, ensuring consistent performance in synthetic applications. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a key building block for the development of more complex heterocyclic structures. Its well-defined reactivity profile and high purity make it a reliable choice for precision chemical transformations.
2-(Bromomethyl)-3-nitropyridine hydrobromide structure
19993-50-1 structure
Product Name:2-(Bromomethyl)-3-nitropyridine hydrobromide
CAS No:19993-50-1
MF:C6H6Br2N2O2
MW:297.932039737701
CID:4828221
Update Time:2025-05-28

2-(Bromomethyl)-3-nitropyridine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-3-nitropyridine hydrobromide
    • Inchi: 1S/C6H5BrN2O2.BrH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4H2;1H
    • InChI Key: WFCWBWRPVKQAKG-UHFFFAOYSA-N
    • SMILES: BrCC1C(=CC=CN=1)[N+](=O)[O-].Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Topological Polar Surface Area: 58.7

2-(Bromomethyl)-3-nitropyridine hydrobromide Pricemore >>

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Additional information on 2-(Bromomethyl)-3-nitropyridine hydrobromide

2-(Bromomethyl)-3-nitropyridine Hydrobromide (CAS No. 19993-50-1): Properties, Applications, and Recent Advances

2-(Bromomethyl)-3-nitropyridine hydrobromide (CAS No. 19993-50-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its bromomethyl and nitro functional groups, serves as a versatile intermediate in synthetic chemistry. Its unique structure makes it valuable for constructing complex molecules, particularly in drug discovery and material science.

The molecular formula of 2-(Bromomethyl)-3-nitropyridine hydrobromide is C6H6BrN2O2·HBr, with a molecular weight of 297.94 g/mol. The compound typically appears as a crystalline solid, soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). Its reactivity is primarily driven by the bromomethyl group, which participates in nucleophilic substitution reactions, and the nitro group, which can be reduced or further functionalized.

In recent years, researchers have explored the applications of 2-(Bromomethyl)-3-nitropyridine hydrobromide in the development of novel pharmaceuticals. Its role as a building block for heterocyclic compounds has been particularly noteworthy, with studies highlighting its utility in synthesizing potential anticancer and antimicrobial agents. The compound's ability to introduce both bromine and nitro functionalities into molecular frameworks makes it a valuable tool for medicinal chemists.

Beyond pharmaceuticals, 2-(Bromomethyl)-3-nitropyridine hydrobromide has found use in materials science. Its incorporation into polymers and small-molecule precursors has been investigated for creating advanced materials with tailored electronic properties. The nitropyridine moiety, in particular, contributes to electron-deficient characteristics, which are desirable in organic semiconductors and optoelectronic devices.

The synthesis of 2-(Bromomethyl)-3-nitropyridine hydrobromide typically involves the bromination of 3-nitropyridine derivatives. Recent advancements in green chemistry have led to improved synthetic routes that minimize hazardous byproducts and enhance yield. These developments align with the growing demand for sustainable chemical processes in both academic and industrial settings.

Quality control and characterization of 2-(Bromomethyl)-3-nitropyridine hydrobromide are critical for its applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are routinely employed to verify purity and structural integrity. These quality assurance measures ensure the compound meets the stringent requirements of pharmaceutical and material science applications.

From a commercial perspective, the global market for 2-(Bromomethyl)-3-nitropyridine hydrobromide has shown steady growth, driven by increasing research activities in drug discovery and specialty chemicals. Suppliers and manufacturers have responded by improving production scalability and purity standards to meet diverse research needs. The compound's availability from multiple chemical vendors has made it more accessible to researchers worldwide.

Recent publications have highlighted innovative applications of 2-(Bromomethyl)-3-nitropyridine hydrobromide in click chemistry and bioconjugation strategies. Its reactivity profile makes it suitable for creating molecular probes and diagnostic tools, particularly in the field of chemical biology. These applications demonstrate the compound's versatility beyond traditional synthetic chemistry roles.

Safety considerations for handling 2-(Bromomethyl)-3-nitropyridine hydrobromide include standard laboratory precautions for organic compounds. Proper personal protective equipment (PPE) and adequate ventilation are recommended when working with this material. Researchers should consult safety data sheets (SDS) for specific handling and storage guidelines.

Looking ahead, the future of 2-(Bromomethyl)-3-nitropyridine hydrobromide research appears promising. Emerging trends in targeted drug delivery and smart materials are likely to create new opportunities for this versatile compound. Continued innovation in synthetic methodologies and application development will further expand its utility across chemical and pharmaceutical sciences.

For researchers seeking alternatives or derivatives, compounds such as 2-(chloromethyl)-3-nitropyridine or 3-nitropyridine-2-carbaldehyde may offer complementary reactivity profiles. However, the unique combination of bromine and nitro substituents in 2-(Bromomethyl)-3-nitropyridine hydrobromide remains particularly valuable for specific synthetic transformations.

In conclusion, 2-(Bromomethyl)-3-nitropyridine hydrobromide (CAS No. 19993-50-1) represents an important building block in modern chemical synthesis. Its applications span pharmaceutical development, materials science, and chemical biology, with ongoing research continuing to uncover new uses for this versatile compound. As synthetic methodologies advance and application areas expand, this compound is poised to maintain its relevance in chemical research and industrial applications.

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